molecular formula C7H7NO4 B12872910 N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide

N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide

Cat. No.: B12872910
M. Wt: 169.13 g/mol
InChI Key: XMTBFKOOZLSIKM-UHFFFAOYSA-N
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Description

N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide is an organic compound characterized by its unique structure, which includes a furan ring with two oxo groups and a methyl group, linked to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide typically involves the reaction of 5-methyl-2,4-dioxodihydrofuran-3(2H)-one with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the parameters to maximize the output.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often in the presence of a catalyst or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)formamide: Similar structure but with a formamide group instead of an acetamide group.

    N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(5-Methyl-2,4-dioxodihydrofuran-3(2H)-ylidene)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

N-(5-methyl-2,4-dioxooxolan-3-ylidene)acetamide

InChI

InChI=1S/C7H7NO4/c1-3-6(10)5(7(11)12-3)8-4(2)9/h3H,1-2H3

InChI Key

XMTBFKOOZLSIKM-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(=NC(=O)C)C(=O)O1

Origin of Product

United States

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